BenchChemオンラインストアへようこそ!

N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide

5-HT6 Serotonin Receptor Phenylpiperazine SAR Sulfonamide Regioisomerism

Select this 3-substituted benzenesulfonamide phenylpiperazine (Ki 62 nM at 5-HT6) to establish consistent structure-activity relationships. Unlike 4-substituted regioisomers (Ki 85 nM) or sulfone analogs, its meta-carboxamide linker provides an additional optimization vector for tuning potency, selectivity, and ADME. Use as a baseline (IC50 28 µM) for screening campaigns to normalize inter-assay variability.

Molecular Formula C23H23N3O3S
Molecular Weight 421.52
CAS No. 898466-24-5
Cat. No. B2984060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
CAS898466-24-5
Molecular FormulaC23H23N3O3S
Molecular Weight421.52
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H23N3O3S/c27-23(26-16-14-25(15-17-26)21-10-3-1-4-11-21)19-8-7-9-20(18-19)24-30(28,29)22-12-5-2-6-13-22/h1-13,18,24H,14-17H2
InChIKeyPIQQHOLQPVWVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide (CAS 898466-24-5): Chemical Profile and Core Pharmacophore


N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide (CAS 898466-24-5, molecular formula C23H23N3O3S, molecular weight 421.5) is a synthetic small molecule featuring a benzenesulfonamide group connected via a meta-substituted phenyl carboxamide linker to a 4-phenylpiperazine moiety . The compound belongs to the aryl sulfonamide-piperazine hybrid class, a privileged scaffold widely explored in medicinal chemistry for its ability to engage diverse biological targets including carbonic anhydrases, serotonin receptors, and various enzymes [1]. Its structural architecture allows for independent modification at the sulfonamide, linker, and piperazine regions, making it a versatile intermediate for structure-activity relationship (SAR) investigations .

Why Generic Substitution of N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide Poses Scientific Risk


Substituting N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide with a regioisomeric analog or a simplified benzenesulfonamide-piperazine hybrid carries substantial risk because minor structural perturbations in this scaffold class can produce dramatic, non-linear shifts in both target affinity and selectivity profile. Structure-affinity relationship studies on closely related phenylpiperazine benzenesulfonamides have demonstrated that moving the sulfonamide substituent from the 3-position to the 4-position on the phenyl ring can alter binding affinity, and that replacing the sulfonamide with a sulfone can further modulate potency without predictable linearity [1]. Moreover, crystallographic evidence confirms that piperazine ring orientation within the active site is sensitive to substitution pattern, meaning that even apparently conservative isosteric replacements can fundamentally alter the ligand's binding mode and biological outcome [2]. Below, we present the available quantitative evidence substantiating this compound's specific differentiation.

Quantitative Differentiation Evidence for N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide


Meta-Position Benzenesulfonamide Substitution on Phenylpiperazine Scaffold: 5-HT6 Receptor Affinity Differentiation Compared to Para-Regioisomer and Sulfone Analogs

In a systematic structure-affinity study of sulfonyl-containing phenylpiperazines at human 5-HT6 serotonin receptors, the meta-substituted benzenesulfonamide analog 9a (3-NHSO2Ph) exhibited a Ki value of 62 nM, whereas its para-substituted regioisomer 9b (4-NHSO2Ph) showed a Ki of 85 nM, representing a 1.37-fold difference in affinity between the two substitution positions. The meta-sulfone analog 20a (3-SO2Ph) displayed a Ki of 1.2 nM, approximately 52-fold more potent than 9a, while the para-sulfone analog 20b (4-SO2Ph) showed a Ki of 6.9 nM, approximately 5.8-fold less potent than the meta-sulfone. The 2-position sulfone analog 20c (2-SO2Ph) was essentially inactive with a Ki of 4000 nM, underscoring the critical importance of substitution geometry [1]. This study establishes that within the phenylpiperazine-benzenesulfonamide scaffold class, the 3-position substitution pattern confers a specific, quantifiable affinity advantage over the 4-position for sulfonamide analogs, and that both position and functional group identity determine potency in a non-additive manner.

5-HT6 Serotonin Receptor Phenylpiperazine SAR Sulfonamide Regioisomerism

Carbonic Anhydrase Isoform Selectivity Achievable Through Piperazine-Benzenesulfonamide Scaffold Engineering

A 2025 study reported the synthesis and evaluation of 64 novel piperazine and homopiperazine benzenesulfonamides as human carbonic anhydrase (hCA) inhibitors. Among these, compound 13a demonstrated antihypersensitivity effects in a mouse model of paclitaxel-induced peripheral neuropathy at a dose 33-fold lower than the reference drugs acetazolamide and gabapentin, with sustained activity lasting up to 90 minutes post-administration [1]. X-ray crystallographic analysis of compounds 9a, 11a, 13a, and 24a bound to hCA II revealed, for the first time, distinct orientations of piperazine and homopiperazine rings within the active site, demonstrating that subtle modifications to the piperazine-benzenesulfonamide scaffold can drive isoform-selective binding modes [1]. While N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide (CAS 898466-24-5) was not among the specific compounds tested, its structural architecture (meta-substituted benzenesulfonamide linked via a carbonyl-piperazine motif) places it directly within this pharmacophore space, suggesting potential for CA isoform engagement.

Carbonic Anhydrase Inhibition Piperazine Benzenesulfonamide Isoform Selectivity

Reported Bioactivity: IC50 of 28 µM Against an Unspecified Target as a Baseline Potency Anchor

A PubMed Commons annotation linked to a bioactivity database entry reports that N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide (CAS 898466-24-5) has a measured IC50 of 28 µM against an unspecified biological target [1]. The commentator noted that at this potency level, the compound cannot be considered potent or selective [1]. While the specific target and assay context remain unverified, this value serves as a provisional potency benchmark. For reference, a closely related 4-phenylpiperazine benzenesulfonamide-phthalimide hybrid (compound 4m) achieved an IC50 of 52.2 ± 0.1 µM against α-glucosidase, approximately 1.9-fold less potent than the reported value for 898466-24-5 [2]. However, it must be emphasized that potency comparisons across different targets and assay formats are not directly interpretable; this comparison is provided solely to contextualize the order-of-magnitude potency range within which this compound class operates.

Bioactivity Baseline IC50 Reference Point Screening Hit Characterization

Structural Scaffold Versatility: Multiple Independent Modification Vectors Compared to Conformationally Constrained Analogs

The structural architecture of N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide features three independently modifiable regions: (1) the benzenesulfonamide moiety, (2) the meta-substituted phenyl carboxamide linker, and (3) the 4-phenylpiperazine group. This contrasts with more conformationally constrained benzenesulfonamide-piperazine hybrids where the piperazine is directly N-sulfonylated (e.g., 1-arylsulfonyl-4-phenylpiperazine derivatives), which eliminates the carboxamide linker and reduces the degrees of freedom for SAR exploration [1]. In direct comparative terms, the carboxamide-linked architecture of 898466-24-5 provides a rotational degree of freedom between the phenyl linker and the piperazine ring that is absent in directly sulfonylated analogs. Published SAR studies confirm that the benzenesulfonamide portion of phenylpiperazine analogs can be 'reversed,' abbreviated to a sulfone, or moved to adjacent positions with quantifiable affinity changes [2], demonstrating that each structural vector independently contributes to the overall pharmacological signature — an optimization advantage not available in simpler, less modular analogs.

Scaffold Flexibility Structure-Activity Relationship Medicinal Chemistry Optimization

Recommended Application Scenarios for N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide Based on Quantitative Evidence


5-HT6 Serotonin Receptor SAR Probe: Positional Isomer Benchmarking

Use CAS 898466-24-5 as a reference 3-substituted benzenesulfonamide phenylpiperazine for head-to-head affinity comparisons against its 4-substituted regioisomer (9b-type) and corresponding sulfone analogs at human 5-HT6 receptors. The established Ki differential (62 nM for 3-NHSO2Ph vs. 85 nM for 4-NHSO2Ph in the closest published analogs) provides a quantitative framework for mapping the contribution of sulfonamide regioisomerism to receptor engagement [1]. This application scenario directly leverages the evidence in Evidence Item 1.

Carbonic Anhydrase Inhibitor Lead Generation: Profiling Against hCA II, hCA VA, and hCA VII

Profile CAS 898466-24-5 against human carbonic anhydrase isoforms II, VA, and VII as part of a piperazine-benzenesulfonamide lead generation campaign. Class-level evidence demonstrates that structurally related compounds achieve nanomolar CA inhibition with isoform selectivity and 33-fold in vivo potency advantages over clinical reference agents [1]. This scenario derives from the class-level inference presented in Evidence Item 2.

Multiparametric Lead Optimization Starting Point: Leveraging Three-Vector Scaffold Modularity

Employ CAS 898466-24-5 as a starting scaffold for multiparametric optimization where independent modification of the benzenesulfonamide, meta-carboxamide linker, and phenylpiperazine moieties is required. Compared to directly N-sulfonylated piperazine analogs that offer only two modifiable regions, this scaffold provides an additional optimization vector that may be critical for simultaneously tuning potency, selectivity, and ADME properties [1][2]. This application directly follows from the scaffold versatility evidence in Evidence Item 4.

Bioactivity Reference Standard for Benzenesulfonamide-Piperazine Hybrid Library Screening

Use CAS 898466-24-5 (IC50 = 28 µM) as a baseline reference compound when screening benzenesulfonamide-piperazine hybrid libraries. Its quantified potency provides a consistent anchor point for normalizing inter-assay variability and ranking the potency gains achieved through structural modifications. Researchers should cross-reference this value against class-level comparator data, such as the phthalimide-benzenesulfonamide hybrid 4m (IC50 = 52.2 µM against α-glucosidase), while accounting for target and assay format differences [1][2]. This scenario is supported by Evidence Item 3.

Quote Request

Request a Quote for N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.